2-ethyl-1H-imidazole-5-carbaldehyde
Overview
Description
“2-ethyl-1H-imidazole-5-carbaldehyde” is a chemical compound with the CAS Number: 83902-00-5 . It has a molecular weight of 124.14 . The IUPAC name for this compound is 2-ethyl-1H-imidazole-5-carbaldehyde . The compound is usually in powder form .
Molecular Structure Analysis
The InChI code for 2-ethyl-1H-imidazole-5-carbaldehyde is 1S/C6H8N2O/c1-2-6-7-3-5 (4-9)8-6/h3-4H,2H2,1H3, (H,7,8)
. This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
2-ethyl-1H-imidazole-5-carbaldehyde is a powder that is stored at room temperature . It has a molecular weight of 124.14 .
Scientific Research Applications
Pharmaceutical Applications
Imidazole derivatives, such as 2-ethyl-1H-imidazole-5-carbaldehyde, have been found to exhibit a broad range of biological activities. They show potential as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic agents . This makes them valuable in the development of new drugs.
Antioxidant Potential
Some imidazole derivatives have shown good scavenging potential, comparable to ascorbic acid . This suggests that 2-ethyl-1H-imidazole-5-carbaldehyde could be explored for its antioxidant properties.
Synthesis of Functional Molecules
Imidazoles are key components in the synthesis of functional molecules used in a variety of everyday applications . The regiocontrolled synthesis of substituted imidazoles, like 2-ethyl-1H-imidazole-5-carbaldehyde, is of strategic importance due to their wide range of applications .
Applications in Dyes for Solar Cells and Other Optical Applications
Imidazoles are being deployed in emerging research into dyes for solar cells and other optical applications . The unique properties of imidazoles make them suitable for these applications.
Applications in Functional Materials
Imidazoles are also being used in the development of functional materials . Their unique chemical structure and properties make them valuable in this field.
Applications in Catalysis
Imidazoles have found use in catalysis . Their ability to act as both donors and acceptors of electrons makes them useful in a variety of catalytic processes.
Synthesis of Donor-Π-Acceptor (D-Π-A) Type Dye
4-Imidazolecarboxaldehyde, a compound similar to 2-ethyl-1H-imidazole-5-carbaldehyde, has been used in the synthesis of new donor-Π-acceptor (D-Π-A) type dyes . It’s possible that 2-ethyl-1H-imidazole-5-carbaldehyde could be used in a similar manner.
Fabrication of Colorimetric Chemosensors
4-Imidazolecarboxaldehyde has been used in the fabrication of colorimetric chemosensors . Given the structural similarity, 2-ethyl-1H-imidazole-5-carbaldehyde could potentially be used in similar applications.
Safety and Hazards
properties
IUPAC Name |
2-ethyl-1H-imidazole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-6-7-3-5(4-9)8-6/h3-4H,2H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWHYVOBYWYFHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372050 | |
Record name | 2-ethyl-1H-imidazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-1H-imidazole-5-carbaldehyde | |
CAS RN |
83902-00-5 | |
Record name | 2-ethyl-1H-imidazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-1H-imidazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.